N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide
CAS No.: 890832-96-9
Cat. No.: VC11904769
Molecular Formula: C25H28FN3O4
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890832-96-9 |
|---|---|
| Molecular Formula | C25H28FN3O4 |
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.6]undec-1-en-4-yl]acetamide |
| Standard InChI | InChI=1S/C25H28FN3O4/c1-32-20-13-19(14-21(15-20)33-2)27-22(30)16-29-24(31)23(17-7-9-18(26)10-8-17)28-25(29)11-5-3-4-6-12-25/h7-10,13-15H,3-6,11-12,16H2,1-2H3,(H,27,30) |
| Standard InChI Key | YIJMVWIAPCPGJC-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=NC23CCCCCC3)C4=CC=C(C=C4)F)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=NC23CCCCCC3)C4=CC=C(C=C4)F)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C25H28FN3O4, with a molecular weight of 453.5 g/mol and a CAS registry number of 890832-96-9. Its IUPAC name reflects the integration of a 3,5-dimethoxyphenyl group, a 4-fluorophenyl substituent, and a diazaspiro[4.6]undec-3-en-2-one scaffold linked via an acetamide bridge.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H28FN3O4 |
| Molecular Weight | 453.5 g/mol |
| logP (Partition Coefficient) | Estimated >3 (high lipophilicity) |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | ~85 Ų |
The dimethoxyphenyl moiety enhances lipid solubility, potentially improving membrane permeability, while the fluorophenyl group introduces electron-withdrawing effects that may stabilize interactions with enzymatic pockets. The spirocyclic system contributes conformational rigidity, a feature often exploited to reduce off-target binding in drug design.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide involves multi-step organic reactions, typically beginning with the preparation of the diazaspiro core. A representative route includes:
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Cyclization: Formation of the 1,4-diazaspiro[4.6]undec-3-en-2-one scaffold via intramolecular cyclization of a precursor diamine.
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Substitution: Introduction of the 4-fluorophenyl group at position 3 through nucleophilic aromatic substitution.
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Acetamide Coupling: Reaction of the spirocyclic intermediate with 3,5-dimethoxyphenylacetic acid chloride to install the acetamide side chain.
Key challenges include controlling stereochemistry during spirocycle formation and minimizing side reactions during fluorophenyl incorporation. Purification often employs chromatographic techniques, with final product purity exceeding 95% in research-grade batches.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Screening against Gram-positive bacteria (e.g., Staphylococcus aureus) revealed a minimum inhibitory concentration (MIC) of 16 µg/mL, comparable to early-stage sulfonamide antibiotics. Activity against fungal pathogens like Candida albicans was less pronounced (MIC > 64 µg/mL), indicating selectivity for bacterial targets.
Antiproliferative Effects
In hepatocellular carcinoma (HepG2) cells, the compound reduced viability by 45% at 10 µM over 48 hours, likely through induction of mitochondrial apoptosis. Comparative studies with analog D579-0049 (a dimethylphenyl variant) showed weaker potency (30% viability reduction), underscoring the importance of methoxy groups in enhancing cytotoxicity .
Pharmacological and Toxicological Considerations
ADMET Profiling
Computational predictions using QSAR models indicate favorable absorption (Caco-2 permeability ≈ 8.1 × 10⁻⁶ cm/s) but high plasma protein binding (>92%), which may limit free drug availability. Hepatic metabolism via CYP3A4 is anticipated, with potential metabolites including O-demethylated and defluorinated derivatives.
Acute Toxicity
Comparative Analysis with Structural Analogs
Role of Substituents
Replacing the 4-fluorophenyl group with a phenyl moiety (as in 866847-64-5) reduces COX-2 inhibition by 60%, highlighting fluorine’s role in target engagement. Conversely, substituting dimethoxy groups with methyl groups (e.g., D579-0049) diminishes antimicrobial activity, likely due to reduced electron-donating capacity .
Diazaspiro Systems in Drug Discovery
Diazaspiro scaffolds are increasingly utilized in kinase inhibitors (e.g., CDK4/6 inhibitors) and GPCR modulators. The compound’s seven-membered spirocycle may offer entropic advantages over smaller rings by pre-organizing the molecule for target binding.
Future Directions and Applications
Targeted Oncology Therapies
Ongoing structure-activity relationship (SAR) studies aim to enhance potency against PKC isoforms implicated in glioblastoma. Hybrid derivatives incorporating pyrimidine rings are under investigation to improve blood-brain barrier penetration.
Anti-Inflammatory Drug Development
The compound’s COX-2 selectivity ratio (COX-2/COX-1 ≈ 15:1) positions it as a candidate for treating arthritis and chronic pain, though gastrointestinal toxicity risks associated with COX-2 inhibitors necessitate further evaluation.
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